2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine
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Overview
Description
2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine is a synthetic organic compound belonging to the class of pyrazoline derivatives. Pyrazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a phenyl group attached to the pyrazoline ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine typically involves the reaction of an α,β-unsaturated ketone with hydrazine derivatives. One common method is the cyclization of chalcones with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the pyrazoline ring to a pyrazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)benzo[d]thiazole: Known for its antioxidant and antimicrobial activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potential and affects acetylcholinesterase activity.
Uniqueness
2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenyl groups and pyrazoline ring contribute to its versatility in various chemical reactions and potential therapeutic applications.
properties
Molecular Formula |
C17H19N3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanamine |
InChI |
InChI=1S/C17H19N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-13,18H2 |
InChI Key |
FFEOKROBRASMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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